N1-(2-methyl-6-(piperidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine
Description
Properties
IUPAC Name |
4-N-(2-methyl-6-piperidin-1-ylpyrimidin-4-yl)benzene-1,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5/c1-12-18-15(20-14-7-5-13(17)6-8-14)11-16(19-12)21-9-3-2-4-10-21/h5-8,11H,2-4,9-10,17H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNODWNYRWZZYOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCCCC2)NC3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-methyl-6-(piperidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization . One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N1-(2-methyl-6-(piperidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as stannous chloride in protic solvents like methanol or ethanol under reflux conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Stannous chloride, methanol, ethanol.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry
N1-(2-methyl-6-(piperidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Case Study: Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit significant inhibitory effects on tumor growth by targeting specific enzymes involved in cancer progression. For instance, compounds similar to this compound have shown efficacy as vascular endothelial growth factor receptor (VEGFR) inhibitors, which are crucial in angiogenesis and tumor metastasis .
The compound has been studied for its interactions with biological macromolecules, including proteins and nucleic acids. Its structural features allow it to bind effectively to active sites of enzymes, potentially leading to the development of new drugs targeting diseases such as cancer and inflammatory disorders.
Table 1: Biological Activities of this compound Derivatives
| Activity Type | Target | Reference |
|---|---|---|
| Anticancer | VEGFR Inhibition | |
| Antimicrobial | Bacterial Inhibition | |
| Antiviral | Viral Proteins |
Material Science
Beyond biological applications, this compound serves as a building block in the synthesis of novel materials with unique properties. Its ability to form stable complexes with metals makes it valuable in creating advanced materials for electronics and photonics.
Mechanism of Action
The mechanism of action of N1-(2-methyl-6-(piperidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine involves its interaction with molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Pyrimidine Modifications
N1-(2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine
- Structure : Replaces piperidine with pyrrolidine (5-membered ring vs. 6-membered piperidine).
- Molecular Weight : 269.35 g/mol (C₁₅H₁₉N₅) .
- Activity : Demonstrated as a precursor in the synthesis of human cytomegalovirus (CMV) inhibitors. The pyrrolidine analog showed efficacy in early-stage antiviral assays, suggesting that ring size influences target binding or solubility .
- Key Difference : Piperidine’s larger ring may enhance lipophilicity and metabolic stability compared to pyrrolidine.
N1-(1-(4-bromophenyl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzene-1,4-diamine (15a)
- Structure : Pyrazolo[3,4-d]pyrimidine core with a 4-bromophenyl and trifluoromethyl group.
- Activity : Designed as a VEGFR-2 inhibitor. The trifluoromethyl group improves membrane permeability and resistance to oxidative metabolism, while the bromophenyl group enhances hydrophobic interactions with kinase domains .
Substituent Variations on the Aromatic Ring
N1-(Benzo[d]oxazol-2-yl)benzene-1,4-diamine (3a)
- Structure : Benzoxazole replaces the pyrimidine ring.
- Activity : Modulates IL-6 and IL-1β mRNA expression in anti-inflammatory assays. The benzoxazole group facilitates π-π stacking with nucleic acids or proteins, a mechanism absent in pyrimidine-based compounds .
2-Methoxy-N4-(7-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-N1-(1-methylpiperidin-4-yl)benzene-1,4-diamine (17)
- Structure : Methoxy groups on both the benzene and pyrrolopyrimidine rings.
- Activity : Inhibits Mer and Axl tyrosine kinases. Methoxy groups improve solubility and introduce steric hindrance, fine-tuning kinase affinity .
- Comparison : The dual methoxy substitution contrasts with the target compound’s methyl and piperidine groups, highlighting trade-offs between solubility and target engagement.
Heterocyclic Additions
N1-(6-(1H-Imidazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine
- Structure : Imidazole substituent at the pyrimidine’s 6-position.
- Molecular Weight : 252.28 g/mol (C₁₃H₁₂N₆) .
- Activity: Limited data, but imidazole’s basicity may enhance solubility in acidic environments (e.g., lysosomal targeting).
- Key Difference : Imidazole’s polarity vs. piperidine’s lipophilicity could shift cellular uptake pathways.
Crystallographic and Physicochemical Comparisons
(E,E)-N1-(2,3,4,5,6-Pentafluorobenzylidene)-N4-(3,4,5-trimethoxybenzylidene)benzene-1,4-diamine
- Structure : Schiff base derivatives with fluorinated and methoxy-substituted benzylidenes.
- Properties : Forms layered crystals stabilized by C–H···F and C–H···O interactions. The fluorinated groups increase thermal stability but reduce aqueous solubility .
- Relevance : Highlights how electron-withdrawing groups (e.g., fluorine) can stabilize solid-state structures, a consideration for formulation development.
Key Research Findings and Implications
Ring Size and Bioactivity : Piperidine’s 6-membered ring (vs. pyrrolidine’s 5-membered) may enhance binding to viral proteases or kinases due to increased conformational flexibility .
Electron-Deficient Groups : Trifluoromethyl and bromo substituents () improve target affinity but may reduce solubility, necessitating formulation optimizations.
Solubility vs. Activity : Methoxy groups () balance solubility and steric effects, whereas imidazole () prioritizes polarity over lipophilicity.
Biological Activity
N1-(2-methyl-6-(piperidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A pyrimidine ring substituted with a piperidine moiety.
- An aromatic benzene ring with amino functional groups.
This unique structure contributes to its biological properties, particularly its interactions with various biological targets.
Research indicates that this compound exhibits several mechanisms of action:
1. Inhibition of Enzymatic Activity:
- The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, particularly through the modulation of signaling pathways such as PI3K/AKT. For instance, studies have reported an IC50 value of approximately 3.1 μM for phosphoinositide 3-kinase delta (PI3Kδ), indicating potent inhibitory activity against this target .
2. Induction of Apoptosis:
- Flow cytometry analyses demonstrate that the compound can induce apoptosis in cancer cell lines, suggesting its potential as an anti-cancer agent. In vivo studies have shown significant tumor growth suppression in models treated with this compound .
3. Antimicrobial Activity:
- Preliminary studies suggest that the compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens are still emerging. The structural similarities to other known antimicrobial agents may contribute to this activity .
Table 1: Summary of Biological Activities
Case Study: Anti-Cancer Efficacy
In a study conducted by Ribeiro Morais et al., the compound was tested for anti-cancer efficacy in a mouse model bearing tumors. The results indicated a marked reduction in tumor size compared to control groups, with significant changes observed in the expression levels of apoptosis-related proteins . This highlights the therapeutic potential of this compound in oncology.
Q & A
Q. Basic
- X-ray Crystallography: Resolve the crystal structure using SHELXL for refinement. Data collection with MoKα radiation (λ = 0.71073 Å) on a diffractometer (e.g., Enraf-Nonius CAD-4) identifies bond lengths, angles, and packing interactions. Refinement parameters (R < 0.08, wR < 0.25) ensure accuracy .
- NMR Spectroscopy: Employ and NMR to confirm substituent positions. Note that signal broadening in spectra (due to coupling in fluorinated analogs) may require decoupling techniques .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., m/z 354.2 for [M+H]).
How do molecular conformation and crystal packing influence the compound’s stability, and what experimental approaches can validate these interactions?
Advanced
The compound’s stability is influenced by:
- Conformational Rigidity: Quasi-planar molecular geometry (dihedral angles < 8°) reduces steric strain .
- Supramolecular Interactions: C–H⋯F and C–H⋯O hydrogen bonds form layered packing (e.g., along [110] and [113] crystallographic directions), enhancing thermal stability .
Validation Methods: - Thermogravimetric Analysis (TGA): Measure decomposition temperatures (>250°C) to correlate stability with packing efficiency.
- Hirshfeld Surface Analysis: Quantify interaction types (e.g., 12% F⋯H contacts) using CrystalExplorer .
How can researchers resolve contradictions in crystallographic data or spectroscopic results when analyzing this compound?
Q. Advanced
- Data Refinement: Use full-matrix least-squares refinement (SHELXL) to address discrepancies in Fo/Fc values. Omit outliers (e.g., reflection -1 1 3) and apply anisotropic displacement parameters for heavy atoms .
- Cross-Validation: Compare X-ray data with DFT-optimized structures (B3LYP/6-31G*) to validate bond lengths (±0.02 Å tolerance) .
- Spectroscopic Reconciliation: For ambiguous NMR signals, use 2D-COSY or NOESY to resolve coupling patterns obscured by interactions .
What are the key structural features of this compound that impact its reactivity in further chemical modifications?
Q. Basic
- Electron-Deficient Pyrimidine Core: Facilitates nucleophilic aromatic substitution at the 4-position.
- Piperidine Substituent: Enhances solubility in polar aprotic solvents (e.g., DMSO), enabling reactions like sulfonation or alkylation .
- Aromatic Diamine Motif: The para-amine groups allow for Schiff base formation with aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) under mild acidic conditions .
What computational methods complement experimental data in predicting the compound’s supramolecular assembly?
Q. Advanced
- Molecular Dynamics (MD) Simulations: Simulate crystal packing using force fields (e.g., AMBER) to predict interaction energies (e.g., C–H⋯F = 2.5–3.0 kJ/mol) .
- Density Functional Theory (DFT): Calculate electrostatic potential surfaces to identify regions prone to π-stacking (e.g., electron-deficient pyrimidine rings) .
- Powder XRD Pattern Prediction: Use Mercury CSD software to compare simulated and experimental diffractograms, validating polymorphic forms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
